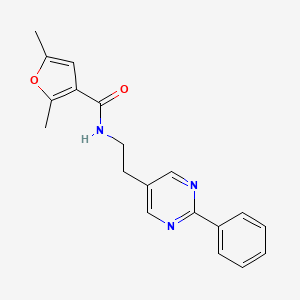

2,5-二甲基-N-(2-(2-苯基嘧啶-5-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . It has been identified as a potent inhibitor of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

科学研究应用

放线菌素作用的放大

与“2,5-二甲基-N-(2-(2-苯基嘧啶-5-基)乙基)呋喃-3-甲酰胺”相关的化合物已被研究其增强放线菌素(一种具有抗癌特性的抗生素)作用的能力。例如,具有嘧啶衍生物的杂双环化合物已显示出作为放线菌素对大肠杆菌的放大器的活性,展示了它们在增强抗生素功效方面的潜力 (Brown & Cowden, 1982)。

抗原生动物活性

结构上与查询化合物相似的双阳离子咪唑并[1,2-a]吡啶已合成并对其抗原生动物活性进行了评估。这些化合物对布氏锥虫罗得西亚种和恶性疟原虫表现出有效的体外和体内活性,表明它们作为原生动物感染的新型治疗剂的潜力 (Ismail et al., 2004)。

抗流感活性

对呋喃甲酰胺衍生物的研究已经确定了致死性 H5N1 甲型流感病毒的新型抑制剂。这些研究表明,某些呋喃甲酰胺衍生物具有显着的抗流感活性,为开发新的抗病毒药物提供了基础 (Yongshi et al., 2017)。

抗菌特性

已探索功能化 N-(4-溴苯基)呋喃-2-甲酰胺的合成,以对抗临床分离的耐药菌株(如鲍曼不动杆菌、肺炎克雷伯菌、肺炎肠杆菌和 MRSA)的抗菌活性。这项研究突出了呋喃甲酰胺衍生物在应对抗生素耐药性挑战方面的潜力 (Siddiqa et al., 2022)。

作用机制

Target of Action

The primary target of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is the influenza A H5N1 virus . This virus is a subtype of the influenza A virus, which is responsible for human influenza and the bird flu. The H5N1 strain is highly pathogenic and can cause severe disease in humans .

Mode of Action

2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide interacts with the influenza A H5N1 virus and inhibits its activity .

Biochemical Pathways

The biochemical pathways affected by 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide are those involved in the life cycle of the influenza A H5N1 virus . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from replicating and spreading .

Pharmacokinetics

Its impact on bioavailability is significant, as it is a potent inhibitor of the influenza a h5n1 virus .

Result of Action

The result of the action of 2,5-dimethyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)furan-3-carboxamide is the inhibition of the influenza A H5N1 virus . This leads to a decrease in the severity of the disease caused by the virus .

属性

IUPAC Name |

2,5-dimethyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13-10-17(14(2)24-13)19(23)20-9-8-15-11-21-18(22-12-15)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRISCRVVLUHGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2980538.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2980541.png)

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)

![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)